

# Spectroscopic Validation & Comparative Guide: 1-Azido-2-(benzyloxy)propane

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## Compound of Interest

Compound Name: COC(=O)C1=CC=CC=C1[N+]=[N-]

Cat. No.: B13458167

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## Executive Summary & Utility

1-azido-2-(benzyloxy)propane is the benzyl-protected derivative of 1-azido-2-propanol. It serves as a robust "Click Chemistry" (CuAAC) partner, allowing the introduction of a protected chiral alcohol motif into drug scaffolds.

- Primary Utility: Introduction of a propylene linker with a protected secondary alcohol.
- Key Challenge: Regiochemical ambiguity. Synthesizing this molecule from propylene oxide often yields a mixture of regioisomers (primary vs. secondary azide).
- Validation Goal: This guide provides the spectral fingerprints required to distinguish the target (primary azide/secondary ether) from its isomer (secondary azide/primary ether) and its precursor.

## Safety Protocols (Critical)

WARNING: Organic azides are potentially explosive.

- C/N Ratio Rule: The total number of nitrogen atoms ( ) must not exceed the number of carbon atoms ( ).<sup>[1]</sup> For this molecule (

),

.<sup>[2]</sup><sup>[3]</sup> Ratio

, which is within the stable range, but standard precautions apply.

- Solvent Incompatibility: Do NOT use dichloromethane (DCM) or chloroform with Sodium Azide (

) during synthesis, as explosive di-/tri-azidomethane can form.<sup>[1]</sup> Use DMF or

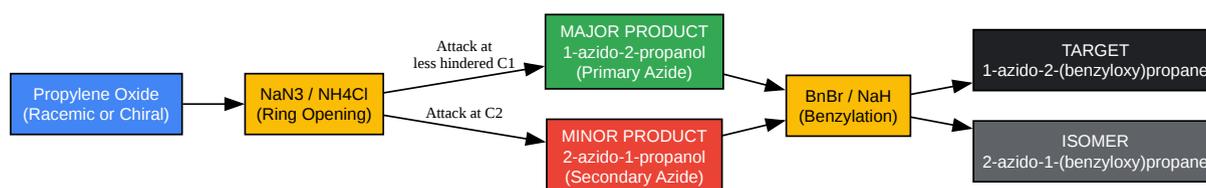
.

- Heat: Do not concentrate reaction mixtures containing azides to dryness at elevated temperatures.

## Synthetic Pathway & Regioselectivity

To understand the spectra, one must understand the origin of the sample. The standard route involves the nucleophilic ring-opening of propylene oxide, followed by Williamson ether synthesis.

## Workflow Diagram



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Figure 1: Synthetic route highlighting the regiochemical divergence. The azide anion preferentially attacks the less substituted carbon (C1) of the epoxide, making the primary azide the major product.

## Spectroscopic Characterization

## A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the "Go/No-Go" decision for the reaction progress.

Functional Group	Frequency ( )	Diagnostic Note
Azide ( )	2090 – 2110 (s)	The "Smoking Gun." Strong, sharp stretch. If this is absent, the substitution failed.
Ether ( )	1070 – 1120 (s)	Broad/Strong. Confirms benzylation when coupled with the disappearance of the stretch.
Hydroxyl ( )	Absent	In the precursor, this appears at 3400 (br). Its absence confirms complete benzylation.
Aromatic ( )	3030 – 3060 (w)	Indicates presence of the benzyl group.

## B. Nuclear Magnetic Resonance ( NMR)

Distinguishing the target from the regioisomer relies on the chemical shift of the proton attached to the carbon bearing the azide versus the oxygen.

Reference Solvent:

(  
7.26 ppm)

Position	Proton Type	(ppm) Target	Multiplicity	Coupling ( )	Comparison to Precursor (OH)
Aromatic		7.30 – 7.40	Multiplet	-	New signal (5H)
Benzylic		4.65	AB System or Singlet	-	New signal (2H)
C2 (Chiral)		3.65 – 3.75	Multiplet		Downfield shift (~0.2 ppm) vs OH form
C1 (Azide)		3.25 – 3.40	dd or m		Distinct upfield position relative to ether protons
C3 (Methyl)		1.20	Doublet		Remains a doublet

#### Differentiation Logic (Isomer Check):

- Target (1-azido): The methyl group (C3) is a doublet at ~1.2 ppm.<sup>[4]</sup> The attached to the azide (C1) is at ~3.3 ppm.
- Isomer (2-azido): The methine proton ( ) shifts significantly upfield (~3.5 ppm) compared to the of the target. The C1 protons become , shifting downfield to ~3.5-3.6 ppm.

## C. Mass Spectrometry (MS)

Azides are fragile under Electron Impact (EI). Electrospray Ionization (ESI) or CI is preferred.

- Molecular Ion:

,

.

- Fragmentation Pattern:

- Loss of

: A characteristic loss of 28 Da (

) is common, forming a nitrene intermediate.

- Benzyl Cation: A dominant peak at

91 (tropylium ion) is expected due to the benzyl ether.

- Alpha Cleavage: Cleavage next to the ether oxygen may generate fragments at

91 (

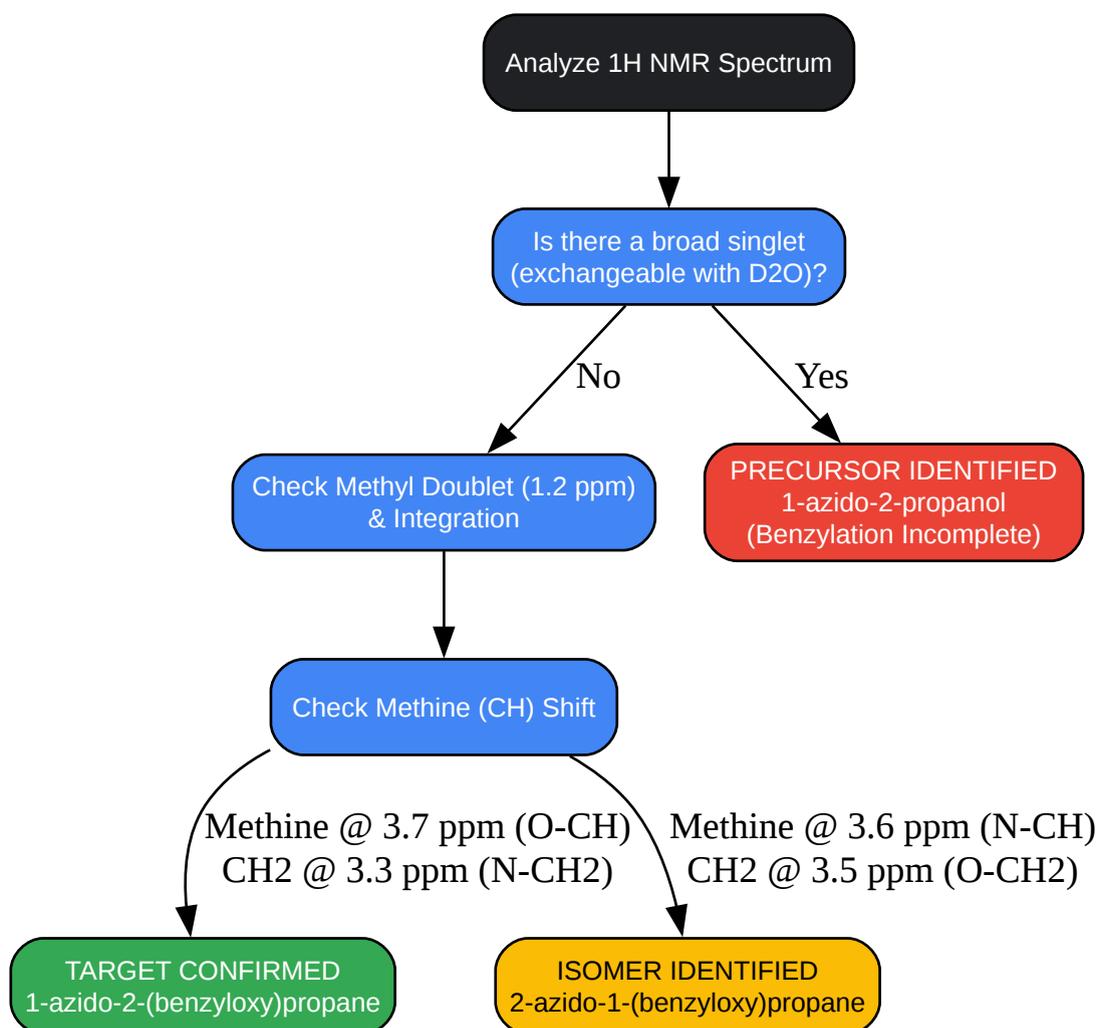
) or the aliphatic chain.

## Comparative Analysis: Target vs. Alternatives

This table compares the Target (1-azido-2-(benzyloxy)propane) against its immediate precursor and its regioisomer.

Feature	Target (1-Azido-2-OBn)	Precursor (1-Azido-2-OH)	Isomer (2-Azido-1-OBn)
Synthesis Origin	Propylene Oxide + (Major)	Propylene Oxide +	Propylene Oxide + (Minor)
State	Oil (Colorless/Pale Yellow)	Liquid	Oil
IR Spectrum	2100 ( ), No OH	2100 ( ), 3400 (OH)	2100 ( ), No OH
NMR (Methyl)	Doublet ~1.2 ppm	Doublet ~1.2 ppm	Doublet ~1.3 ppm
NMR (Diagnostic)	@ 3.3 ppm	@ 3.2 ppm	@ 3.6 ppm (Methine)
Stability	Moderate (Store cold/dark)	Moderate	Moderate
Click Reactivity	High (Primary Azide)	High (Primary Azide)	Lower (Secondary Azide - Steric hindrance)

## Decision Tree for Identification



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Figure 2: Logical flow for distinguishing the target from incomplete reaction mixtures or regioisomers.

## Experimental Protocol (Synthesis & Sample Prep)

### A. Synthesis (Literature Derived)[3][7]

- Ring Opening: Propylene oxide (1.0 eq) is treated with

(1.5 eq) and

(1.5 eq) in

at reflux. Note: This favors the attack at the terminal carbon.

- Workup: Extract with Ether (NOT DCM). Dry over .
- Benzylation: The crude alcohol is dissolved in dry THF. (1.2 eq) is added at 0°C, followed by Benzyl Bromide (1.1 eq). Stir to RT.
- Purification: Silica gel chromatography (Hexanes/EtOAc). The azide is non-polar; benzylation makes it slightly more lipophilic but distinct by TLC (UV active due to benzyl).

## B. NMR Sample Preparation[4]

- Solvent:  
is standard.
- Concentration: ~10 mg in 0.6 mL.
- Safety: Ensure the NMR tube is not subjected to heat (>50°C) inside the probe if variable temperature experiments are planned.

## References

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